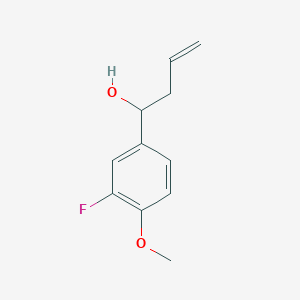

4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICJOUKQRNVEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC=C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol IUPAC name

Technical Guide: Synthesis and Medicinal Utility of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol

Abstract This technical guide details the structural identification, synthesis, and therapeutic potential of 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol , a critical homoallylic alcohol intermediate in medicinal chemistry. We explore its role as a pharmacophore scaffold, leveraging the metabolic stability of the 3-fluoro-4-methoxy motif. A self-validating experimental protocol for its synthesis via the Barbier allylation is provided, alongside mechanistic insights and downstream applications in diversity-oriented synthesis (DOS).

Structural Identity & Nomenclature

The molecule is a homoallylic alcohol featuring a di-substituted benzene ring. Its nomenclature follows IUPAC rules for secondary alcohols derived from but-3-ene.

-

IUPAC Name: 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol

-

Molecular Formula: C₁₁H₁₃FO₂

-

Molecular Weight: 196.22 g/mol

-

Key Pharmacophore: 3-Fluoro-4-methoxyphenyl (F-OMe) moiety.[1]

Structural Analysis: The compound consists of a chiral center at the C1 position (benzylic carbon). The 3-fluoro-4-methoxy substitution pattern is a privileged motif in drug discovery. The fluorine atom at the 3-position blocks metabolic hydroxylation (CYP450 oxidation) and modulates the pKa of the adjacent methoxy group, enhancing metabolic stability compared to the non-fluorinated analog.

Synthetic Pathway: Zinc-Mediated Barbier Allylation[1][3]

While Grignard reagents (allylmagnesium bromide) are traditional, they require anhydrous conditions and are sensitive to functional groups. The Zinc-mediated Barbier reaction is selected here as the superior protocol for its operational simplicity, tolerance of moisture, and "green" chemistry profile.

Reaction Scheme

The synthesis involves the nucleophilic addition of an allylzinc species (generated in situ) to 3-fluoro-4-methoxybenzaldehyde .

Experimental Protocol

-

Precursor: 3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2)

-

Reagents: Allyl bromide, Zinc powder (activated), Saturated aq. NH₄Cl, THF.

Step-by-Step Methodology:

-

Activation: Activate Zinc dust (1.5 eq) by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

-

Setup: In a round-bottom flask, suspend the activated Zinc and 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in THF.

-

Initiation: Add saturated aqueous NH₄Cl solution (approx. 1 mL per mmol aldehyde) to the suspension.

-

Addition: Dropwise add allyl bromide (1.2 eq) over 10 minutes. The reaction is exothermic; maintain temperature at 25–30°C using a water bath if necessary.

-

Monitoring: Stir vigorously for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (R_f ~0.6) should disappear, replaced by the alcohol (R_f ~0.3).

-

Workup: Filter off excess Zinc. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0→20% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

¹H NMR Diagnostic Signal: Look for the characteristic homoallylic pattern: A multiplet at δ ~5.8 ppm (–CH=) and two doublets/multiplets at δ ~5.1 ppm (=CH₂). The benzylic proton (CH–OH) appears as a triplet or dd at δ ~4.7 ppm.

Mechanistic Pathway & Logic[1]

The Barbier reaction proceeds via a surface-mediated mechanism or a radical-anion pathway, distinct from the solution-phase Grignard. The Zinc inserts into the C-Br bond of allyl bromide to form an organozinc species, which then attacks the carbonyl carbon.

Figure 1: Mechanistic flow of the Zinc-mediated Barbier allylation. The pathway highlights the in-situ generation of the nucleophile, avoiding the isolation of unstable organometallics.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation.

| Property | Value (Predicted/Observed) | Significance |

| Physical State | Colorless to pale yellow oil | Typical for low MW homoallylic alcohols. |

| Boiling Point | ~280°C (at 760 mmHg) | High BP requires vacuum distillation for purification. |

| LogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (OH group) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 3 (OH, OMe, F) | Fluorine acts as a weak acceptor; Methoxy is strong. |

Medicinal Chemistry Applications

The 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol scaffold is not just an end-product but a versatile divergency point (intermediate) for drug development.

A. The Fluorine Effect

The C3-Fluorine atom confers unique properties:

-

Metabolic Blocking: It prevents aromatic hydroxylation at the metabolically labile C3 position, extending the half-life (

) of the drug candidate. -

Conformational Bias: The C–F bond prefers to be coplanar with the aromatic ring, influencing the orientation of the methoxy group and potentially locking the bioactive conformation.

B. Downstream Transformations

The terminal alkene and the hydroxyl group allow for rapid complexity generation:

-

Prins Cyclization: Reaction with another aldehyde generates 4-aryltetrahydropyrans , a scaffold found in potent anticancer agents.

-

Ring-Closing Metathesis (RCM): If esterified with an acrylate, RCM yields α,β-unsaturated lactones (Michael acceptors).

Figure 2: Diversity-Oriented Synthesis (DOS) pathways starting from the core alcohol.

References

-

Synthesis of Homoallylic Alcohols via Barbier Reaction

-

Das, M., & O'Shea, D. F. (2014).[2] Sustainable Organometallic Chemistry: The Barbier Reaction. Journal of Organic Chemistry.

-

-

Role of Fluorine in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

-

Precursor Data (3-Fluoro-4-methoxybenzaldehyde)

-

PubChem Compound Summary for CID 24849546.

-

-

General Protocol for Allylation of Aldehydes

-

Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews.

-

Sources

Methodological & Application

Application Note: Indium-Mediated Allylation of Carbonyls (The Aqueous Barbier Reaction)

[1][2]

Executive Summary

The indium-mediated allylation of carbonyl compounds (Barbier-type reaction) represents a paradigm shift from classical organometallic chemistry. Unlike Grignard or organolithium reagents, which require strictly anhydrous conditions and inert atmospheres, organoindium intermediates are water-tolerant and stable in air. This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for synthesizing homoallylic alcohols—a critical pharmacophore in polyketide and carbohydrate drug discovery.

Mechanistic Insight & Causality

The "Surface-to-Solution" Transfer

The reaction follows a Barbier protocol where the organometallic species is generated in situ.

-

Single Electron Transfer (SET): The reaction initiates on the indium metal surface.[1] Indium (First Ionization Potential = 5.8 eV) donates electrons to allyl bromide, generating an allyl radical and Indium(I) species.

-

Formation of Allylindium: Rapid recombination leads to the formation of a transient allylindium species (likely a sesquihalide,

). -

Nucleophilic Attack: The allylindium species attacks the carbonyl carbon.

-

The Zimmerman-Traxler Transition State: Crucially, the reaction proceeds via a six-membered cyclic transition state. In aqueous media, water molecules may participate in the coordination sphere, but the cyclic model remains the primary predictor for the observed diastereoselectivity (typically favoring the anti-isomer for substituted allylic halides).

Visualization: Mechanistic Pathway

The following diagram illustrates the single-electron transfer process and the cyclic transition state that dictates stereochemistry.

Figure 1: Mechanistic flow from surface activation to the Zimmerman-Traxler transition state.

Strategic Advantages (Comparative Analysis)

Why switch from Magnesium or Zinc to Indium? The cost of Indium is higher, but the operational costs (drying solvents, inert gas lines, safety precautions) are drastically lower.

Table 1: Metal Mediator Comparison for Allylation

| Feature | Indium (In) | Magnesium (Grignard) | Zinc (Zn) |

| Water Tolerance | Excellent (Works in 100% H₂O) | Poor (Explosive/Quenches) | Moderate (Requires NH₄Cl) |

| Chemoselectivity | High (Aldehyde > Ketone >> Ester) | Low (Attacks most carbonyls) | Moderate |

| Hydroxyl Tolerance | Yes (Works on unprotected sugars) | No (Requires protection) | Variable |

| Activation | Minimal (Sonication helps) | High (I₂, heat, mechanical) | High (Acid wash/activation) |

| First Ionization Potential | 5.8 eV | 7.6 eV | 9.4 eV |

Data synthesized from Araki et al. and Paquette et al. (See References).

Standard Protocol: Allylation of Benzaldehyde

This protocol describes the synthesis of 1-phenyl-3-buten-1-ol. It is designed to be a self-validating system : the disappearance of the indium powder serves as a visual proxy for reaction progress.

Reagents & Equipment[4]

-

Substrate: Benzaldehyde (1.0 mmol, 106 mg)

-

Reagent: Allyl bromide (1.2 mmol, 145 mg) - Caution: Lachrymator

-

Mediator: Indium powder (1.2 mmol, 138 mg) - 100 mesh is preferred for surface area

-

Solvent: THF : Water (1:1 mixture, 5 mL)

-

Vessel: 20 mL Scintillation vial or Round Bottom Flask

Step-by-Step Methodology

-

Preparation (No Inert Gas Needed): Weigh Indium powder and add it to the reaction vessel. Add the THF/Water solvent mixture.

-

Expert Note: If the Indium is old or oxidized (dull grey), wash briefly with 0.1 M HCl, then water, then ethanol, and dry before use. Shiny particles react faster.

-

-

Substrate Addition: Add Benzaldehyde to the suspension. Stir vigorously.

-

Initiation: Add Allyl bromide dropwise over 1 minute.

-

Observation: You may observe a slight exotherm. The mixture will remain heterogeneous initially.

-

-

Reaction Phase: Stir at room temperature for 1–4 hours.

-

Self-Validation Check: The reaction is nearing completion when the grey Indium powder has mostly dissolved or turned into a fine, white/yellowish precipitate (Indium hydroxide/alkoxide species).

-

TLC Monitoring: Eluent 20% EtOAc/Hexane. Look for the disappearance of the aldehyde spot (UV active).

-

-

Quenching & Workup: Quench with 1 M HCl (2 mL) to dissolve indium salts and protonate the alkoxide.

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Advanced Optimization & Troubleshooting

Regioselectivity & Diastereoselectivity

In substituted allylic systems (e.g., crotyl bromide), Indium-mediated allylation exhibits high

-

Causality: The reaction proceeds through the cyclic transition state where the bulky group of the aldehyde occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

Solvent Selection Decision Tree

The choice of solvent dramatically affects reaction rate and solubility.

Figure 2: Solvent selection logic based on substrate solubility profiles.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Passivated Indium surface (Oxide layer). | Add 1-2 drops of conc. HCl or sonicate for 10 mins. |

| Low Yield | Indium clumping.[2] | Increase stirring speed; use Indium powder instead of foil. |

| Pinacol Coupling | SET reduction of aldehyde instead of allylation. | Add Allyl Bromide before the aldehyde, or increase Allyl Bromide equivalents. |

| Emulsion | Indium hydroxides stabilizing the interface. | Filter the reaction mixture through Celite® before extraction. |

References

-

Li, C. J., & Chan, T. H. (1991). Organic syntheses using indium-mediated and catalyzed reactions in aqueous media. Tetrahedron, 55(37), 11149-11176.[3] 3

-

Paquette, L. A. (2002). Indium-Mediated Allylation.[4] Encyclopedia MDPI. 4

-

Araki, S., & Hirashita, T. (2009). Measurement of Heterogeneous Reaction Rates during Indium-Mediated Allylation. The Journal of Physical Chemistry A. 3

-

Augé, J., et al. (2003). Indium-catalyzed Barbier allylation reaction.[2] Journal of Organometallic Chemistry. 2

-

Loh, T. P., et al. (1998). Tin- and indium-mediated allylation in aqueous media: application to unprotected carbohydrates. The Journal of Organic Chemistry. 5[6][1][2]

Application Note: Enantioselective Allylation via Chiral Phosphoric Acid Catalysis

[1][2][3][4][5][6]

Executive Summary

The asymmetric allylation of carbonyls and imines is a cornerstone transformation in the synthesis of homoallylic alcohols and amines—pharmacophores ubiquitous in polyketide antibiotics and alkaloids. Historically dominated by Lewis acid metal catalysis (e.g., Ti, Sn, In), this field was revolutionized by the advent of Chiral Phosphoric Acids (CPAs) .

This guide details the application of BINOL-derived CPAs, specifically the TRIP catalyst, to mediate high-fidelity enantioselective allylations.[1][2] Unlike metal catalysis, CPAs offer a robust, metal-free, and moisture-tolerant (to a degree) alternative that operates via a bifunctional activation mode , simultaneously activating the electrophile and organizing the nucleophile.

Mechanistic Principles: The "Goodman Model"

To achieve reproducibility, one must understand the interaction governing stereoselectivity. The widely accepted mechanism for CPA-catalyzed allylboration is the Goodman Model (proposed by J.M. Goodman and verified by Antilla).

Bifunctional Activation

The CPA does not merely act as a Brønsted acid. It forms a ternary complex involving the catalyst, the electrophile (aldehyde/imine), and the nucleophile (allylboronate).[3]

-

Electrophile Activation: The phosphoryl oxygen (P=O) or the acidic proton (P-OH) engages the carbonyl/imine, increasing electrophilicity.

-

Nucleophile Organization: The acidic proton H-bonds to the pseudo-axial oxygen of the boronate pinacol ligand.

-

Chiral Pocket: The 3,3'-substituents (e.g., 2,4,6-triisopropylphenyl in TRIP) create a steric wall that forces the substrate into a specific chair-like transition state.

Visualization of the Transition State

The following diagram illustrates the dual-activation mode essential for high enantiomeric excess (ee).

Figure 1: The Goodman Transition State Model illustrating the bifunctional activation network required for stereocontrol.

Catalyst Selection Guide

The success of CPA catalysis relies heavily on the steric environment of the 3,3'-positions of the BINOL backbone.

| Catalyst | 3,3'-Substituent | Steric Profile | Target Application | Source/Ref |

| (R)-TRIP | 2,4,6-Triisopropylphenyl | Massive, "Deep Pocket" | Gold Standard for Allylboration of Aldehydes & Imines. | [Antilla, 2010] |

| (R)-TCyp | 2,4,6-Tricyclohexylphenyl | Large, Flexible | Used when TRIP is too sterically demanding for bulky substrates. | [Antilla, 2011] |

| (R)-PA | Phenyl / H | Minimal | Generally ineffective for allylation; allows background racemic reaction. | [Generic] |

| (R)-H8-TRIP | (Partially Hydrogenated BINOL) | Modified Bite Angle | Fine-tuning for specific aliphatic aldehydes. | [Goodman, 2008] |

Key Insight: Always start screening with TRIP . Its bulky isopropyl groups prevent the "background" racemic reaction by shielding the active site from non-templated collisions.

Experimental Protocols

Protocol A: Enantioselective Allylboration of Aldehydes

Based on the methodology of Antilla et al.

Objective: Synthesis of chiral homoallylic alcohols. Scale: 0.5 mmol (Standard screening scale).

Reagents & Materials:

-

Aldehyde: 0.50 mmol (1.0 equiv)

-

Allylboronic acid pinacol ester: 0.55 mmol (1.1 equiv)

-

Catalyst: (R)-TRIP (19 mg, 5 mol%)

-

Solvent: Toluene (anhydrous, 2.5 mL, 0.2 M)

-

Additive: 4Å Molecular Sieves (Activated, 100 mg)

Step-by-Step Workflow:

-

Preparation (The "Dry" Step):

-

Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under Argon.

-

Add 100 mg of activated 4Å molecular sieves. Why? Water hydrolyzes the boronate, killing reactivity and lowering ee.

-

-

Catalyst Loading:

-

Add (R)-TRIP (5 mol%) to the vial.[4]

-

Add 2.5 mL of anhydrous Toluene. Stir for 5 mins to ensure dissolution.

-

-

Substrate Addition:

-

Add the aldehyde (0.5 mmol).

-

Cool the reaction mixture to -30 °C using a cryocooler or acetone/dry ice bath. Why? Lower temperatures suppress the uncatalyzed background reaction.

-

-

Reaction Initiation:

-

Add allylboronic acid pinacol ester (1.1 equiv) dropwise down the side of the vial.

-

Stir at -30 °C for 16–24 hours.

-

-

Workup & Purification:

-

Quench with saturated NaHCO₃ (2 mL).

-

Extract with EtOAc (3 x 5 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Note: Homoallylic alcohols are often UV-active if the aldehyde was aromatic.

-

-

Validation:

-

Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

-

Compare against a racemic standard (prepared using phenyl-phosphoric acid).

-

Protocol B: Allylation of N-Acyl Imines

Context: Synthesis of chiral homoallylic amines.

Critical Difference: Imines are more basic than aldehydes. The catalyst-substrate interaction is stronger, often allowing for lower catalyst loading (1-2 mol%).

Workflow Modifications:

-

Substrate: Use N-benzoyl imines (generated in situ or pre-formed).

-

Temperature: Often runs efficiently at 0 °C (higher reactivity of imines vs aldehydes).

-

Purification: Silica gel chromatography can sometimes degrade sensitive amines; neutralize silica with 1% Et₃N if degradation is observed.

Optimization & Troubleshooting Logic

When results deviate from expectations, use this logic tree to diagnose the failure.

Figure 2: Decision matrix for troubleshooting common CPA allylation failures.

Critical Parameters (The "Why"):

-

Moisture Sensitivity: While CPAs are robust, the allylboronate is not. Hydrolysis leads to boronic acid, which is unreactive in this cycle. Always use 4Å MS.

-

Concentration: High concentration (>0.5 M) can lead to catalyst aggregation (dimerization), which alters the active site geometry and lowers ee. Keep concentrations between 0.1 M and 0.2 M .

-

Background Reaction: The uncatalyzed reaction between allylboronates and aldehydes is slow but non-zero. If the catalytic rate is slow (due to steric clash), the racemic background reaction takes over. Solution: Increase catalyst loading or use a more active catalyst (more acidic).

References & Authoritative Grounding

-

Jain, P., & Antilla, J. C. (2010). Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(34), 11884–11886.

-

Significance: The seminal paper establishing TRIP as the catalyst for aldehyde allylboration.

-

-

Goodman, J. M., & Rocha Duarte Silva, I. (2008). Calculations on the Mechanism of the Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 130, 16738.

-

Significance: Establishes the computational model for the transition state (The Goodman Model).

-

-

Ingle, G. K., et al. (2011). Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines.[5] Organic Letters, 13(18), 4762.

-

Significance: Demonstrates the versatility of TRIP in imine activation (extensible to allylation).

-

-

Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047–9153.

-

Significance: Comprehensive review of activation modes.

-

Sources

- 1. Mechanistic Studies of the TRIP-Catalyzed Allylation with Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unusual Enantiodivergence in Chiral Brønsted Acid-Catalyzed Asymmetric Allylation with β-Alkenyl Allylic Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines: Access to Chiral N,S-Acetals [organic-chemistry.org]

Application Notes and Protocols: Functionalization of Terminal Alkenes in Fluorinated Aromatics

For: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated aromatics often exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and modulated electronic properties, making them privileged motifs in drug discovery. The terminal alkene, a versatile functional handle, provides a gateway for a multitude of chemical transformations. This guide offers a detailed exploration of reliable methods for the functionalization of terminal alkenes appended to fluorinated aromatic rings, with a focus on the underlying principles and practical, field-tested protocols.

The Influence of Fluorine on Alkene Reactivity

The presence of fluorine atoms on an aromatic ring significantly influences the reactivity of a tethered terminal alkene. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but, more importantly for our focus, it imparts distinct electronic characteristics to the alkene. This can alter reaction rates, regioselectivity, and catalyst performance compared to non-fluorinated analogues. Understanding these electronic effects is crucial for designing successful synthetic strategies.

Key Functionalization Strategies

This section details robust protocols for several high-impact transformations of terminal alkenes on fluorinated aromatic scaffolds.

Palladium-Catalyzed Heck Reaction: C-C Bond Formation

The Heck reaction is a powerful tool for the arylation of alkenes. In the context of fluorinated styrenes, this reaction allows for the extension of the carbon skeleton, providing access to complex molecular architectures.

Principle and Mechanism

The catalytic cycle, depicted below, involves the oxidative addition of a palladium(0) species to an aryl halide, followed by migratory insertion of the fluorinated styrene and subsequent β-hydride elimination to afford the functionalized alkene and regenerate the catalyst.

Sources

Troubleshooting & Optimization

Removing tin residues from Barbier reaction products

Ticket Subject: Removal of Tin Residues from Barbier Reaction Products Assigned Specialist: Senior Application Scientist Status: Open Priority: High (ICH Q3D Compliance / Downstream Purity)

Triage & Diagnostics: Identify Your Contaminant

Before proceeding with a workup protocol, we must identify the specific nature of the tin species in your reaction mixture. The "Barbier Reaction" term is often applied to two distinct mechanistic pathways, each generating different byproducts.

Diagnostic Decision Tree

Use the diagram below to select the correct protocol for your specific reaction setup.

Figure 1: Decision matrix for selecting the appropriate workup based on the tin source used.

Protocol A: Inorganic Tin Removal (Classic Barbier)

Applicability: Reactions using metallic tin (

Method A1: The Rochelle’s Salt Workup (Preferred)

This method utilizes potassium sodium tartrate (Rochelle's salt) to chelate tin ions, keeping them in the aqueous phase and preventing emulsion formation.

Step-by-Step:

-

Quench: Upon reaction completion, do not add water directly if the reaction is concentrated. Dilute with your extraction solvent (EtOAc or Et2O).[1]

-

Complexation: Add an equal volume of saturated aqueous potassium sodium tartrate .

-

Agitation (Critical): Vigorously stir the biphasic mixture.

-

Duration: 1–2 hours. The mixture will initially look cloudy/emulsified but will clarify into two distinct, transparent layers as the tin-tartrate complex forms.

-

-

Separation: Transfer to a separatory funnel. The aqueous layer (containing complexed Sn) should be clear.

-

Wash: Wash the organic layer once with brine to remove residual tartrate.

Method A2: The Fluoride Crash (Alternative)

If the product is acid-sensitive or the tartrate method fails.

-

Add 1M aqueous Potassium Fluoride (KF) solution to the reaction mixture.

-

Stir for 30 minutes.

-

Inorganic tin forms insoluble

or -

Filter the mixture through a pad of Celite to remove the solids before phase separation.

Protocol B: Organotin Removal (Barbier-Type/Stannanes)

Applicability: Reactions generating lipophilic organotin byproducts (e.g., tributyltin chloride,

Method B1: KF/Silica Stationary Phase (Gold Standard)

This method creates a self-validating purification system where tin residues are chemically sequestered on the solid support while the product elutes.

Mechanism of Action:

The fluoride ions on the silica surface attack the Lewis-acidic tin atom, forming hypervalent stannate species (

Figure 2: Chemisorption mechanism of organotins on KF-doped silica gel.

Preparation of 10% KF/Silica:

-

Dissolve 10 g of Potassium Fluoride (KF) in ~20 mL of water.

-

Add 90 g of Silica Gel (standard flash grade, 40-63 µm) to a round-bottom flask.

-

Add the KF solution to the silica and mix until a free-flowing "wet sand" consistency is achieved.

-

Evaporation: Remove water under reduced pressure (Rotavap) at 60°C until the solid is a free-flowing white powder.

-

Storage: Store in a sealed jar. It is shelf-stable for months.

Execution:

-

Use this material as a "plug" on top of your standard silica column (approx. 2-3 cm height) or run the entire column using this modified silica.

-

Elute with your standard solvent system. The tin remains at the baseline.

Method B2: Basic Silica Modification (Triethylamine)

If you cannot prepare KF/Silica, modifying the mobile phase is a fast alternative.

-

Pre-treat your silica column by flushing with mobile phase containing 5% Triethylamine (Et3N) .

-

Run the column with 1-2% Et3N in the eluent.

-

Why it works: The amine coordinates to the tin, increasing its affinity for the silica and causing it to streak/stick, separating it from the (usually) less polar product.

Comparative Efficiency Data

The following table summarizes the residual tin levels typically observed after various workup procedures.

| Method | Target Species | Residual Tin (ppm)* | Pros | Cons |

| Standard Aq.[2] Wash | Inorganic/Organic | > 1,000 | Fast | Ineffective; Emulsions common |

| Acidic Workup (HCl) | Inorganic | ~500 | Dissolves salts | May degrade acid-sensitive products |

| KF/Silica Chromatography | Organotin | < 30 | High Purity | Requires prep of solid phase |

| Basic Silica (Et3N) | Organotin | ~100 | Simple | Amine residues in product |

| Fused KF Workup | Organotin | < 50 | Scalable | Requires filtration of solids |

*Data approximated based on typical outcomes reported in literature (see References).

Frequently Asked Questions (FAQ)

Q: Can I use sodium fluoride (NaF) instead of potassium fluoride (KF)? A: Generally, no. KF is significantly more hygroscopic and soluble in the "wet" layer on the silica surface, making it more reactive toward the organotin species. NaF is too crystalline and less effective for the solid-support method.

Q: My product is water-soluble. How do I remove the tin? A: Avoid aqueous workups.[3] Use the KF/Silica method (Method B1) as a dry-column filtration. Alternatively, triturating the crude solid with hexanes (if the product is insoluble in hexanes) can wash away lipophilic organotins.

Q: What are the regulatory limits for Tin? A: According to ICH Q3D , Tin is a Class 3 impurity.

-

Oral PDE: 6000 µ g/day .

-

Parenteral PDE: 600 µ g/day .

-

Note: While elemental tin has high limits, organotin compounds (like tributyltin) are significantly more toxic.[4] Always assume you must remove tin to <20 ppm to ensure safety and prevent downstream coupling inhibition.

References

-

Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures.[1][3][5][6][7][8] Chemical Communications. Link

-

Renaud, P., & Lacôte, E. (1998).[6] A simple and efficient method for the removal of tin residues from reaction mixtures.[3][9] Tetrahedron Letters.[6] Link

-

Edelmann, M. J. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues.[5][8][10] Mendeleev Communications.[5][8] Link[10]

-

ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency. Link

-

Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[1][3][5][8] The Journal of Organic Chemistry.[8] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdlookchem.com [sdlookchem.com]

- 4. witpress.com [witpress.com]

- 5. Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures [chooser.crossref.org]

- 6. Workup [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Handling & Stability of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol

Executive Summary

This guide addresses the stability profile of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol (IUPAC: 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-ol).

Critical Alert: This compound exhibits extreme acid lability . The presence of the para-methoxy group on the aromatic ring renders the benzylic alcohol highly susceptible to protonation and subsequent ionization. Under even mildly acidic conditions (pH < 6), this molecule undergoes rapid dehydration , racemization , or polymerization .

This document outlines the mechanistic causes of this instability and provides validated protocols to prevent degradation during synthesis, workup, and purification.

Part 1: The Chemistry of Instability

To troubleshoot effectively, one must understand the "Why." The instability of this molecule is not random; it is driven by the electronic synergy between the fluorine and methoxy substituents.

1.1 The p-Methoxy Effect

The para-methoxy group is a strong electron donor via resonance (+M effect). When the hydroxyl group is protonated by acid, it leaves as water, generating a benzylic carbocation . This cation is significantly stabilized by the methoxy oxygen's lone pair, making the energy barrier for its formation surprisingly low.

1.2 The Degradation Cascade

Once the carbocation forms, three destructive pathways compete:

-

Dehydration (Dominant): Elimination of a proton from the adjacent methylene group forms a conjugated diene (1-(3-fluoro-4-methoxyphenyl)-1,3-butadiene). This is thermodynamically favorable due to extended conjugation.

-

Racemization: If the molecule is chiral, the planar carbocation intermediate allows nucleophilic attack from either face, destroying enantiomeric excess (ee).

-

Etherification/Oligomerization: In alcoholic solvents (MeOH/EtOH), the cation forms ethers. In concentrated phases, it reacts with the alkene tail of another molecule, leading to gummy polymers.

1.3 Visualizing the Pathway

The following diagram illustrates the critical failure points when acid is introduced.

Figure 1: Acid-catalyzed decomposition pathways. The formation of the resonance-stabilized carbocation is the rate-determining step for all degradation routes.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users handling this compound.

| Observation | Diagnosis | Corrective Action |

| NMR shows new peaks at 6.0–6.8 ppm and loss of the CH-OH signal. | Dehydration. The alcohol has eliminated water to form the 1,3-diene. This often happens if the crude mixture was left in unbuffered CDCl3 (which is naturally acidic). | Immediate: Filter the NMR sample through basic alumina. Prevention: Use CDCl3 treated with anhydrous K2CO3 or switch to DMSO-d6/C6D6. |

| The oil turned yellow or pink during concentration. | Oligomerization. Styrenyl systems (dienes) are prone to acid-catalyzed polymerization, which produces colored species. | Ensure the rotary evaporator bath is < 40°C. Add trace BHT (stabilizer) if storing for long periods. Verify pH of the aqueous layer prior to extraction was > 7. |

| Yield is good, but Enantiomeric Excess (ee) dropped from 98% to 50%. | Racemization via SN1. The compound passed through the carbocation intermediate, likely during an acidic workup or on silica gel. | Crucial: Do not use 1M HCl for quenching. Use saturated NH4Cl or phosphate buffer (pH 7). Pre-treat silica gel with 1% Triethylamine. |

| Product solidified into a gum after column chromatography. | On-Column Decomposition. Standard silica gel is slightly acidic (pH 6–6.5), which is sufficient to degrade this sensitive benzylic alcohol. | Protocol Change: Deactivate silica slurry with 1-2% v/v Triethylamine (Et3N) in the eluent before loading the sample. |

Part 3: Validated Protocols

These protocols are designed to maintain the "pH > 7" rule throughout the workflow.

3.1 Safe Quenching Protocol (Post-Synthesis)

Standard quenching with HCl is forbidden for this substrate.

-

Cool: Chill the reaction mixture to 0°C.

-

Quench: Slowly add Saturated Aqueous Ammonium Chloride (sat. NH4Cl) .

-

Note: NH4Cl is slightly acidic (pH ~5). If the reaction was very basic, this is fine. If the reaction was neutral, use Phosphate Buffer (pH 7.0) .

-

-

Extraction: Extract immediately with Ethyl Acetate or MTBE.

-

Wash: Wash the combined organic layers with Saturated Sodium Bicarbonate (NaHCO3) to ensure removal of any trace acids.

-

Dry: Use Anhydrous Sodium Sulfate (Na2SO4). Avoid Magnesium Sulfate (MgSO4) as it can be slightly Lewis acidic.

3.2 Purification via Silica Gel Chromatography

The "Buffered Silica" Method.

-

Mobile Phase Preparation: Prepare your Hexane/Ethyl Acetate mixture. Add 1% Triethylamine (Et3N) by volume.

-

Column Packing: Slurry the silica gel in the Et3N-containing solvent. Let it sit for 15 minutes to neutralize acidic sites on the silica surface.

-

Loading: Load the crude material (dissolved in the mobile phase + trace Et3N).

-

Elution: Run the column. The Et3N ensures the compound never encounters an acidic proton.

-

Evaporation: Rotovap the fractions. The Et3N is volatile and will be removed with the solvent.

Part 4: Decision Tree for Stability

Use this logic flow to determine the safety of your current conditions.

Figure 2: Stability Decision Matrix for handling p-methoxy benzylic alcohols.

References

-

Reactivity of Electron-Rich Benzylic Alcohols

- Mechanism of Acid-Catalyzed Dehydration: Benzylic alcohols with p-electron donating groups (like -OMe)

-

Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Dehydration of Homoallylic Alcohols

- Context: Homoallylic alcohols (like 1-buten-4-ol derivatives) are prone to dehydration to form conjugated dienes (1-aryl-1,3-butadienes) rather than cyclization, unless specific Lewis Acids are used.

-

Source: Yadav, J. S., et al. (2001). Indium(III) Chloride-Catalyzed Dehydration of Homoallylic Alcohols. Tetrahedron Letters.

-

Chromatographic Purification of Acid-Sensitive Compounds

- Technique: The use of triethylamine to neutralize silica gel acidity is a standard industry practice for acid-labile protecting groups (e.g., trityl, acetals) and electron-rich alcohols.

-

Source: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Context on solvent acidity/drying).

-

Compound Data (Analogous Structures)

- Structure Verification: 1-(4-Methoxyphenyl)but-3-en-1-ol (Non-fluorinated parent)

-

Source: PubChem CID 3260802.[1]

Sources

Minimizing homo-coupling side products in allylation reactions

Introduction: The Challenge of Homo-Coupling in Allylation

Allylation is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, these reactions are frequently plagued by the formation of homo-coupled side products, where two allyl fragments react with each other to form a 1,5-diene. This undesired pathway consumes valuable starting materials, reduces the yield of the target molecule, and complicates purification, thereby impacting the overall efficiency and economic viability of a synthetic route.[1][2]

This guide provides an in-depth exploration of the mechanisms behind homo-coupling in common allylation reactions and offers a structured troubleshooting framework to help you diagnose and mitigate these side reactions in your own experiments.

Fundamental Principles: Understanding the "Why" of Homo-Coupling

Homo-coupling can arise from several distinct mechanistic pathways, depending on the type of allylation reaction being performed. Understanding the root cause is the first step toward an effective solution.

Palladium-Catalyzed Allylations (e.g., Tsuji-Trost Reaction)

In the renowned Tsuji-Trost reaction, a Pd(0) catalyst reacts with an allylic electrophile to form a π-allyl palladium(II) intermediate.[3][4] While the desired pathway involves the attack of a nucleophile on this intermediate, competing reactions can lead to homo-coupling.

-

Oxidative Homo-Coupling: The presence of oxidants, especially molecular oxygen, is a primary culprit.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two allyl units, leading to the undesired 1,5-diene and regenerating Pd(0). Rigorous exclusion of oxygen is therefore critical.[5][6]

-

Transmetalation-Reductive Elimination Pathway: If the allylic partner itself can act as an organometallic nucleophile (e.g., an allylboronate or allylstannane), a second transmetalation event onto the π-allyl palladium intermediate can occur, forming a diallylpalladium(II) species. This intermediate can then undergo reductive elimination to yield the homo-coupled product.

Grignard and Organolithium-Based Allylations

When using highly reactive allyl organometallics like Grignard or organolithium reagents, the primary homo-coupling pathway is often a Wurtz-type reaction.[7]

-

Wurtz-Type Coupling: This side reaction occurs when a newly formed allyl-MgX or allyl-Li molecule reacts with a molecule of unreacted allyl halide starting material.[7] This is particularly problematic under conditions of high local concentration of the allyl halide or at elevated temperatures which accelerate this undesired SN2-type reaction.[7] Iron-catalyzed cross-coupling reactions using Grignard reagents are also known to have homo-coupling as a major side reaction.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during allylation reactions in a direct question-and-answer format.

Problem 1: I'm observing a significant amount of 1,5-diene byproduct in my Pd-catalyzed allylation.

Q: What are the most likely causes and how can I fix this?

A: This is a classic case of homo-coupling. The primary suspects are the presence of oxygen, issues with catalyst/ligand choice, or suboptimal reaction conditions.

Immediate Troubleshooting Steps:

-

Deoxygenation is Crucial: The most common cause is the presence of dissolved oxygen, which promotes oxidative homo-coupling of organometallic reagents.[1][5]

-

Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5] Assemble your reaction under a positive pressure of inert gas.

-

-

Evaluate Your Catalyst and Ligand System:

-

Inefficient Precatalyst Activation: If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) state is efficient. Incomplete reduction can leave Pd(II) species that may promote homo-coupling.[9]

-

Ligand Choice: The steric and electronic properties of your ligand are critical. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step over side reactions.[1][10] They can sterically hinder the formation of a diallylpalladium intermediate.

-

-

Optimize Reaction Conditions:

-

Lower the Temperature: Higher temperatures can sometimes accelerate side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1]

-

Slow Addition: Adding the allylating agent or the nucleophile slowly via syringe pump can maintain a low instantaneous concentration, disfavoring bimolecular side reactions like homo-coupling.

-

dot

Caption: Competing pathways in Pd-catalyzed allylation.

Problem 2: My Grignard-based allylation is yielding a dimer of my starting material.

Q: This Wurtz-type coupling is consuming my reagents. How do I suppress it?

A: This is a very common issue with reactive organometallics. The key is to control the reaction conditions to favor the formation of the Grignard reagent over its reaction with the starting allyl halide.[7]

Immediate Troubleshooting Steps:

-

Slow Addition is Non-Negotiable: The most effective strategy is to add the allyl halide dropwise to the suspension of magnesium turnings.[7] This prevents the buildup of a high local concentration of the halide, minimizing the chance for a newly formed Grignard molecule to react with it.

-

Maintain Low Temperature: The formation of a Grignard reagent is exothermic. Use an ice bath to maintain a low and stable reaction temperature (e.g., 0-10 °C). Elevated temperatures significantly accelerate the Wurtz coupling reaction.[7][11]

-

Solvent Choice Matters: While THF is common, certain substrates may be more prone to Wurtz coupling in it. Consider alternative etheral solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O), which can sometimes suppress this side reaction.[7]

-

Ensure High Magnesium Surface Area: Use finely divided magnesium turnings or powder to ensure a large surface area is available for the reaction. A slow formation of the Grignard reagent leaves more unreacted halide available to participate in Wurtz coupling.[7]

| Parameter | Condition to Minimize Homo-Coupling | Rationale |

| Addition Rate | Slow, dropwise addition via syringe pump | Prevents high local concentration of allyl halide.[7] |

| Temperature | Low (e.g., 0-10 °C) | Reduces the rate of the competing Wurtz reaction.[7] |

| Solvent | Et₂O or 2-MeTHF | Can be less prone to promoting Wurtz coupling than THF for certain substrates.[7] |

| Mg Surface Area | High (use fresh, fine turnings) | Promotes faster Grignard formation, consuming the allyl halide.[7] |

Table 1. Recommended Conditions to Suppress Wurtz-Type Coupling in Grignard Allylations.

Frequently Asked Questions (FAQs)

Q1: Are there any general "best practices" to start with to avoid homo-coupling in a new allylation reaction? A1: Absolutely. Always start with the assumption that homo-coupling is a potential issue.

-

Inert Atmosphere: Always run the reaction under a rigorously inert atmosphere (N₂ or Ar).

-

Degassed Solvents: Use properly degassed solvents for all transition-metal-catalyzed reactions.

-

Slow Addition: Plan for slow addition of one of the key reagents, particularly for Grignard reactions or when using highly reactive partners in coupling reactions.

-

Start Cool: Begin your reaction optimization at room temperature or below before exploring higher temperatures.

Q2: How can I easily detect and quantify homo-coupled byproducts? A2: The most common methods are Gas Chromatography (GC) and ¹H NMR spectroscopy.

-

GC: Use an internal standard to accurately quantify the ratio of your desired product to the homo-coupled byproduct. The byproduct, a 1,5-diene, will typically have a different retention time.

-

¹H NMR: The homo-coupled product often has a simple, symmetric structure leading to characteristic signals in the NMR spectrum. Comparing the integration of a unique signal from your desired product to a unique signal from the byproduct can give you a good estimate of the reaction's selectivity.

Q3: Can additives help suppress homo-coupling? A3: Yes, in some cases. For example, in Suzuki reactions, which can suffer from homo-coupling of the boronic acid partner, mild reducing agents like potassium formate have been used to keep the palladium in the Pd(0) state, thereby suppressing Pd(II)-mediated homo-coupling.[5] In Negishi couplings, additives like TMEDA have been shown to minimize side reactions, including homo-coupling.[12]

Experimental Protocol: Palladium-Catalyzed Allylation with Minimized Homo-Coupling

This protocol for a Tsuji-Trost reaction incorporates best practices to suppress the formation of the 1,5-diene byproduct.

Reaction: Allylation of Dimethyl Malonate with Allyl Acetate

-

Glassware Preparation: Dry a Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation & Degassing:

-

Prepare a solution of your solvent (e.g., 10 mL of THF). Degas the solvent by sparging with argon for 30 minutes.

-

Ensure all liquid reagents (allyl acetate, dimethyl malonate) are handled under an inert atmosphere.

-

-

Reaction Setup:

-

To the Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

-

Add the degassed solvent (5 mL) via cannula or syringe.

-

Add the nucleophile (dimethyl malonate, 1.2 equiv) and the base (e.g., sodium hydride, 1.2 equiv, handled carefully in a glovebox or under inert atmosphere). Stir for 15 minutes.

-

-

Slow Addition of Electrophile:

-

In a separate dry syringe, draw up the allyl acetate (1.0 equiv).

-

Place the syringe on a syringe pump and add the allyl acetate to the reaction mixture dropwise over a period of 1 hour.

-

-

Reaction Monitoring:

-

Maintain the reaction at room temperature.

-

Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC to check for the consumption of starting material and the formation of both the desired product and the potential homo-coupled byproduct (1,5-hexadiene).

-

-

Workup and Purification:

-

Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired allylated product from any residual starting materials or byproducts.

-

dot

Caption: Troubleshooting workflow for homo-coupling issues.

References

- Benchchem. (n.d.). Troubleshooting low yields in 2-(Allyloxy)aniline reactions.

- Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.

- Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.

- Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC.

- Di Nicola, M., et al. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. PMC.

- Zheng, S., et al. (2019). Photoredox/Nickel-Catalyzed Single-Electron Tsuji-Trost Reaction: Development and Mechanistic Insight. PMC.

- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.

- ResearchGate. (n.d.). Variation of the Grignard reagents (conditions A and B).

- Nakamura, M., et al. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications.

- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.

- Wang, D. H., et al. (2010). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC.

- Strieth-Kalthoff, F., et al. (2020). General Modular and Convergent Approach to Diversely Functionalized Allylic Systems. PMC.

- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal.

- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). PMC.

- The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. (n.d.). ResearchGate.

- Reddit. (2025). Wurtz coupling.

- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate.

- Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction.

- Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). (2025). ResearchGate.

- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tsuji-Trost Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. reddit.com [reddit.com]

- 12. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]

Validation & Comparative

High-Resolution Characterization Guide: 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol

Executive Summary & Application Context

Target Molecule: 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol (Synonym: 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-ol).

Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., MET, VEGFR targets) and fluorinated GPCR ligands.

The Challenge: The 3-fluoro-4-methoxy motif introduces significant complexity to the aromatic region of the 1H NMR spectrum due to

This guide objectively compares Standard

Structural Logic & Synthesis

To understand the spectrum, we must first validate the connectivity. The molecule is typically synthesized via a Barbier-type or Grignard allylation of 3-fluoro-4-methoxybenzaldehyde.

Synthetic Pathway (Graphviz)

Figure 1: Synthetic workflow for the generation of the homoallylic alcohol target.

Comparative Analysis: Spectral Performance

The "F-Factor": Standard vs. Decoupled NMR

The presence of Fluorine-19 (Spin 1/2, 100% natural abundance) creates a "spectral fog" in the aromatic region.

| Feature | Standard | Recommendation | |

| Aromatic Region | Complex multiplets due to | Simplified to standard AMX/ABC patterns. | Essential for purity assays. |

| H2 Signal (Ortho to F) | Appears as a wide Doublet of Doublets (dd) or triplet-like. | Collapses to a simple doublet ( | Use decoupled for confirming substitution pattern. |

| Throughput | Fast (<5 min). | Requires specific probe/channel config. | Use Standard for routine checks; Decoupled for final QC. |

Solvent Selection: CDCl vs. DMSO-

The choice of solvent dramatically alters the visibility of the hydroxyl (-OH) proton and the resolution of the benzylic methine.

| Parameter | CDCl | DMSO- |

| -OH Signal | Broad singlet (variable 1.8–2.5 ppm). Often exchanges/disappears. | Sharp doublet (~5.2 ppm) due to coupling with CH. |

| Benzylic CH | Triplet or dd (~4.7 ppm). | Quartet or ddd (couples to OH + CH |

| Water Peak | ~1.56 ppm (distinct). | ~3.33 ppm (can obscure methoxy/allylic signals). |

| Verdict | Best for Routine Purity. | Best for Structural Proof (OH count). |

Detailed Spectral Assignment (Experimental Data)

Conditions: 400 MHz, CDCl

The Aliphatic Chain (The "Buten" fragment)

The homoallylic chain provides a distinct diagnostic pattern.

-

Terminal Alkene (=CH):

5.75 – 5.85 ppm (Multiplet).-

Insight: This proton couples to the terminal =CH

(cis/trans) and the allylic CH

-

-

Terminal Alkene (=CH

):-

Distinct roof effect often observed.

-

-

Allylic Methylene (-CH

-):-

Note: These protons are diastereotopic due to the adjacent chiral center (CH-OH), but at 400 MHz, they often appear as a complex multiplet rather than distinct signals.

-

-

Benzylic Methine (CH-OH):

4.65 – 4.75 ppm (Triplet or dd,-

Causality: Deshielded by the aromatic ring and the oxygen.

-

-

Methoxy (-OCH

):-

Validation: Must integrate to exactly 3H relative to the alkene proton (1H).

-

The Aromatic Region (The "Fluoro-Methoxy" fragment)

This is the critical region for identification. Numbering: C1 (linker), C2 (ortho to F), C3 (F), C4 (OMe), C5 (ortho to OMe), C6.

| Proton | Chemical Shift ( | Multiplicity (Standard) | Multiplicity ( | Coupling Constants (Hz) |

| H2 | 7.05 – 7.15 ppm | Doublet of Doublets (dd) | Doublet (d) | |

| H6 | 6.95 – 7.05 ppm | Broad Doublet / Multiplet | Doublet (d) | |

| H5 | 6.85 – 6.95 ppm | Triplet-like / dd | Doublet (d) |

Expert Insight: Note that H5 often appears as a "pseudo-triplet" in standard NMR because the

Experimental Protocols

Protocol A: Synthesis of the Analytical Standard

Use this protocol to generate fresh reference material if commercial standards are degraded.

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask under N

. -

Reagent Prep: Charge with 3-fluoro-4-methoxybenzaldehyde (1.0 eq, 500 mg) and anhydrous THF (10 mL). Cool to 0°C.[1]

-

Addition: Dropwise add Allylmagnesium Bromide (1.0 M in Et

O, 1.2 eq) over 10 minutes.-

Why? Slow addition prevents exotherm-driven polymerization of the allyl species.

-

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). Aldehyde (

) should disappear; Product ( -

Workup: Quench with sat. NH

Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry over Na -

Purification: Flash chromatography (Silica, 0

20% EtOAc in Hexanes).

Protocol B: NMR Sample Preparation (Self-Validating)

-

Mass: Weigh 10-15 mg of the oil.

-

Solvent: Add 0.6 mL CDCl

(ensure 99.8% D atom % to minimize water peak). -

Filtration: If the solution is cloudy (salt residue), filter through a small plug of glass wool into the NMR tube.

-

Validation: A cloudy sample causes shimming errors, broadening the alkene multiplets.

-

-

Acquisition:

-

Pulse Angle: 30°.

-

Delay (D1): 5 seconds (Essential for accurate integration of the aromatic protons vs. the aliphatic chain).

-

Scans: 16 (Standard) or 64 (if

C satellites are needed).

-

Visualization of Spectral Logic

Figure 2: Logical decision tree for confirming the fluorinated aromatic substitution pattern.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Analogous: 1-(4-methoxyphenyl)-3-buten-1-ol). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Standard tables for F- H coupling constants).

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Authoritative source for F-H coupling mechanisms).

-

Organic Syntheses. Preparation of Allylic Alcohols via Grignard Reagents. Org.[1][2][3][4][5][6] Synth. 1958, 38,[2] 78. Available at: [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

C13 NMR Chemical Shifts for Fluorinated Homoallylic Alcohols: A Comparative Diagnostic Guide

This guide serves as a technical comparison and operational manual for the characterization of fluorinated homoallylic alcohols using C13 NMR. It compares standard acquisition methods against advanced decoupling protocols and provides diagnostic data for stereochemical assignment.

Executive Summary & Core Directive

The introduction of fluorine into homoallylic alcohols creates a complex spectral landscape due to the high electronegativity of fluorine and the significant scalar coupling (

Mechanistic Principles of C-F Interactions

To interpret the data correctly, one must understand the physical organic forces at play:

-

Inductive Deshielding: The

-carbon (attached to F) is significantly deshielded (~80–100 ppm). The -

The

-Gauche Effect (Stereochemical Probe): A carbon atom positioned -

Scalar Coupling (

):- : ~165–175 Hz (monofluoro), ~240–280 Hz (gem-difluoro).

- : ~20–25 Hz.

- : ~5–10 Hz (highly dependent on dihedral angle, Karplus-like).

Comparative Analysis: Acquisition Modes

The "product" under evaluation here is the Double-Decoupled

Performance Comparison Table

| Feature | Standard | Double-Decoupled | Impact on Analysis |

| Signal Multiplicity | Complex multiplets (d, dd, t) due to | Singlets (s).[1] | Clarity: Decoupling collapses multiplets into single peaks, preventing overlap. |

| Sensitivity (S/N) | Low. Signal intensity is split into multiple legs. | High (2x - 4x boost). Intensity concentrated into one peak. | Speed: Reduces acquisition time significantly for low-concentration samples. |

| Assignment Confidence | Low. Hard to distinguish | High. Direct readout of chemical shift ( | Accuracy: Eliminates ambiguity in automated peak picking. |

| Hardware Requirement | Standard Dual-Channel Probe. | Triple-Resonance (HCN/HCX) or specialized HFX Probe. | Cost: Requires advanced hardware configuration. |

Experimental Insight

Scientist's Note: While the standard

spectrum provides coupling constants () which are useful for assigning the position of the fluorine, it often obscures the subtle chemical shift differences needed for stereochemical assignment. The optimal workflow is to acquire a quick standard spectrum to measure , followed by a high-resolution double-decoupled spectrum to assign stereochemistry.

Diagnostic Data: Syn vs. Anti Assignment

The following data applies to a generic

Chemical Shift & Coupling Data Table

| Carbon Position | Assignment | Typical Shift | Coupling Constant | Stereochemical Trend (Syn vs Anti) |

| C-F ( | Fluorine-bearing | 92.0 – 98.0 | ||

| C-OH ( | Carbinol | 70.0 – 76.0 | Diagnostic: | |

| Allylic ( | Alkene CH | 132.0 – 136.0 | Sensitive to dihedral angle. | |

| Terminal ( | Alkene CH | 116.0 – 120.0 | Minimal difference. |

Stereochemical Logic (The -Effect Rule)

In fluorinated homoallylic alcohols, the syn and anti isomers adopt different preferred conformations to minimize dipole repulsion and maximize hydrogen bonding (if solvent permits).

-

Syn-Isomer: Often adopts a conformation where the C-F and C-O bonds are gauche to facilitate an intramolecular H-bond (in non-polar solvents). This results in a shielded (lower ppm) C-OH signal .

-

Anti-Isomer: Often adopts a conformation where C-F and C-O are anti-periplanar to minimize dipole repulsion. This results in a deshielded (higher ppm) C-OH signal .

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning stereochemistry using the data described above.

Caption: Logical workflow for stereochemical assignment. The process integrates coupling constant analysis for connectivity with chemical shift comparison for stereochemistry.

Detailed Experimental Protocol

Step 1: Sample Preparation

-

Solvent: Use CDCl

(Chloroform-d) for standard analysis. Use C -

Concentration: Minimum 10 mg/0.6 mL for

experiments. -

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Jeol Standard)

To achieve the "Double Decoupled" performance:

-

Pulse Sequence: Use a modified inverse-gated decoupling sequence or a standard power-gated sequence (e.g., zgpg30 on Bruker).

-

Channel 1 (Observe):

at standard frequency. -

Channel 2 (Decouple):

(Waltz-16 or Garmin). -

Channel 3 (Decouple):

(Garmin or broad-band chirp). Note: Ensure your probe is capable of tuning 19F on the third channel or X-channel. -

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Fluorinated carbons have long T1 relaxation times; insufficient delay will suppress the diagnostic C-F signals.

-

Scans: 512 - 1024 scans (dependent on concentration).

Step 3: Data Processing

-

Line Broadening (LB): Apply 1.0 - 2.0 Hz.

-

Referencing: Calibrate CDCl

triplet to 77.16 ppm . -

Peak Picking: In the double-decoupled spectrum, pick the exact center of the singlets. In the standard spectrum, calculate the center of the doublets (

).

References

-

Abraham, R. J., & Edgar, M. (1991). Substituent Chemical Shifts in NMR.[2][3] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

- Thiede, S., et al. (2016). Stereoselective Synthesis of Fluorinated Homoallylic Alcohols. Organic Letters. (Contextual grounding for synthesis methods).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for double-decoupling protocols).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for general shift ranges).

Sources

IR spectroscopy peaks for terminal alkene and alcohol groups

An In-Depth Comparative Guide to IR Spectroscopy of Terminal Alkenes and Alcohols

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and accessible first-pass technique for this purpose. This guide provides a detailed comparison of the IR spectral signatures of two fundamental functional groups: terminal alkenes and alcohols. We will move beyond simple peak tables to explore the causality behind the spectral features, empowering you to interpret data with greater confidence.

The Principle of Diagnostic Vibrations in IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending, occur at specific frequencies corresponding to the bonds and functional groups present. The frequency of absorption is primarily dependent on the bond strength and the masses of the atoms involved. The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[1][2] It is the unique combination of these absorption frequencies, intensities, and peak shapes that allows for the identification of functional groups.

A critical first step in analyzing any IR spectrum is to establish a dividing line at 3000 cm⁻¹. Absorptions for C-H stretching from saturated, sp³-hybridized carbons typically appear just below this line (2850-3000 cm⁻¹). In contrast, C-H stretching from unsaturated, sp²-hybridized carbons (like those in alkenes) appear just above it (3000-3100 cm⁻¹).[3][4][5] This distinction is a powerful initial diagnostic tool.

The Spectral Signature of Terminal Alkenes (R-CH=CH₂)

Terminal alkenes, specifically those with a vinyl group (-CH=CH₂), present a highly characteristic set of peaks that, when taken together, provide a confident identification.

Key Vibrational Modes for Terminal Alkenes:

-

=C-H Stretch (sp² C-H): This appears as a medium-intensity, sharp absorption in the 3050-3100 cm⁻¹ region.[4][5][6] Its appearance just to the left of the ubiquitous sp³ C-H stretches is a key indicator of unsaturation.[4][5]

-

C=C Stretch: The stretching of the carbon-carbon double bond results in an absorption at 1640-1680 cm⁻¹ .[4][7] For terminal alkenes, this peak is typically found near 1642 cm⁻¹.[6] The intensity is variable; in monosubstituted alkenes, it is of medium intensity. Symmetrical or nearly symmetrical internal alkenes may show a very weak or even absent C=C stretch due to a minimal change in dipole moment during the vibration.[8]

-

Out-of-Plane (=C-H) Bending (Wag): These are often the most definitive peaks for a terminal vinyl group. They are strong, sharp absorptions resulting from the C-H bonds bending out of the plane of the double bond.[3][9] Two distinct bands are observed:

The Spectral Signature of Alcohols (R-OH)

The spectrum of an alcohol is dominated by the hydroxyl (-OH) group, whose appearance is profoundly influenced by the experimental conditions, specifically the presence or absence of hydrogen bonding.

Key Vibrational Modes for Alcohols:

-

O-H Stretch: This is the most prominent and diagnostic peak for an alcohol. Its appearance depends heavily on concentration and sample phase.[11][12][13]

-

Hydrogen-Bonded O-H: In neat liquid samples, solids, or concentrated solutions, intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the peak to appear as a very broad, strong, and intense absorption in the 3200-3500 cm⁻¹ region.[14][15][16] The broadness arises from the sample containing a wide distribution of hydrogen bond strengths (dimers, trimers, polymers), leading to a continuum of absorption frequencies.[13]

-

"Free" (Non-H-Bonded) O-H: In the gas phase or in very dilute solutions in a non-polar solvent (like CCl₄), hydrogen bonding is minimized.[13] Under these conditions, the O-H stretch appears as a sharp, medium-intensity peak around 3600-3650 cm⁻¹ .[17][18]

-

-

C-O Stretch: This vibration gives rise to a strong, prominent peak in the fingerprint region, typically between 1000-1260 cm⁻¹ .[1][15] The intensity of this peak is due to the large change in dipole moment associated with the C-O bond stretch.[1] The exact position of this band can help distinguish between different types of alcohols:[18][19]

-

Primary Alcohols: ~1050 cm⁻¹

-

Secondary Alcohols: ~1100 cm⁻¹

-

Tertiary Alcohols: ~1150 cm⁻¹

-

Phenols: ~1220 cm⁻¹

-

Direct Comparison: Terminal Alkene vs. Alcohol

While both functional groups have absorptions above 3000 cm⁻¹, the nature of these peaks is dramatically different, providing a clear basis for distinction.

Comparative Data Summary

| Vibrational Mode | Terminal Alkene (R-CH=CH₂) | Alcohol (R-OH) | Key Differentiator |

| X-H Stretch (>3000 cm⁻¹) | =C-H Stretch : 3050-3100 cm⁻¹, sharp, medium intensity | O-H Stretch : 3200-3500 cm⁻¹, very broad, strong intensity (H-bonded) | Peak Shape: Sharp and narrow for alkene vs. extremely broad for alcohol. |

| Unsaturated Stretch | C=C Stretch : 1640-1680 cm⁻¹, medium to weak intensity | N/A | Presence of this peak points to an alkene. |

| Fingerprint Region Peaks | =C-H Bends (oop) : Two strong, sharp peaks at ~990 cm⁻¹ and ~910 cm⁻¹ | C-O Stretch : 1000-1260 cm⁻¹, strong, somewhat broad | The two sharp oop bands are highly indicative of a terminal alkene. A single strong C-O stretch points to an alcohol. |

Logical Workflow for Spectral Interpretation

The following decision-making diagram illustrates a systematic approach to distinguishing between these two functional groups based on an unknown spectrum.

Caption: Logical workflow for identifying terminal alkene and alcohol functional groups.

Experimental Protocols

Accurate data begins with proper sample preparation. The choice of method depends on the physical state of the analyte.

Protocol 1: Analysis of a Liquid Sample ("Neat" Film)

This method is suitable for pure liquid samples.[20][21][22]

Materials:

-

FTIR Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Volatile solvent for cleaning (e.g., acetone or methylene chloride)

Procedure:

-

Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air (CO₂ and water vapor).[23] The instrument software will automatically subtract this from your sample spectrum.

-

Plate Preparation: Clean the salt plates by wiping them with a Kimwipe lightly moistened with a volatile solvent. Ensure the plates are dry and free of residue before use. Handle plates by their edges to avoid transferring moisture from your fingers.

-

Sample Application: Place one salt plate on a clean surface. Using a Pasteur pipette, place a single drop of the liquid sample onto the center of the plate.[20][23]

-

Create Film: Place the second salt plate on top of the first, gently pressing and rotating slightly to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[20][24]

-

Acquire Spectrum: Immediately place the "sandwich" of plates into the sample holder in the spectrometer. Close the compartment lid and acquire the IR spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator for storage.[20]

Protocol 2: Analysis of a Solid Sample (KBr Pellet Method)

This is the most common method for analyzing solid samples. The solid is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.[25][26]

Materials:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Spectroscopy-grade KBr powder (dried)

-

Hydraulic press with a pellet-forming die

-

Spatula and analytical balance

Procedure:

-

Background Scan: As with the liquid sample, first run a background scan with the sample holder empty.

-

Sample Preparation: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of dry, spectroscopy-grade KBr.[26][27] The sample-to-KBr ratio should be between 0.5% and 1%.[28]

-

Grinding & Mixing: Transfer both the sample and the KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering and produce a fine, homogenous powder.[26]

-

Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die. Distribute it evenly.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[26][27] The pressure causes the KBr to flow and fuse into a transparent or translucent disc, with the sample particles embedded within the matrix.

-

Acquire Spectrum: Carefully remove the KBr pellet from the die and place it in the appropriate sample holder in the spectrometer. Acquire the spectrum. A good pellet is thin and transparent.

-

Cleaning: Thoroughly clean the mortar, pestle, and die assembly immediately after use to prevent cross-contamination.

Conclusion

While both terminal alkenes and alcohols show characteristic absorptions in the functional group region of the IR spectrum, they are readily distinguishable through a systematic analysis of peak shape, position, and the presence of corroborating signals. The sharp, narrow =C-H stretch and distinctive out-of-plane bending bands of a terminal alkene contrast sharply with the profoundly broad O-H stretch and strong C-O stretch of a hydrogen-bonded alcohol. By understanding the physical origins of these spectral features and employing meticulous sample preparation, researchers can leverage IR spectroscopy as a powerful tool for rapid and accurate functional group determination.

References

-

11.8: Infrared Spectroscopy. (2019, May 10). Chemistry LibreTexts. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. [Link]

-